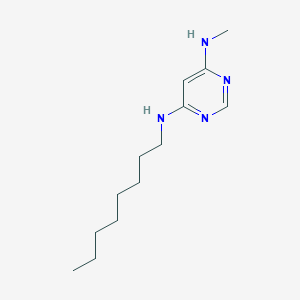![molecular formula C7H12F3NO B1475550 1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol CAS No. 1597205-02-1](/img/structure/B1475550.png)
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol
Descripción general
Descripción
“1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol” is a chemical compound with the molecular formula C7H12F3NO and a molecular weight of 183.17 g/mol1. It is intended for research use only and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol”. However, it’s worth noting that the synthesis of similar compounds often involves complex organic reactions. More research is needed to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol” is based on its molecular formula C7H12F3NO. It contains a cyclobutanol group with a trifluoroethylamino group attached to it. However, without specific data or a visual representation, it’s challenging to provide a detailed analysis of the molecular structure.Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol”. Chemical reactions can vary widely depending on the conditions and the presence of other compounds.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol” are not fully available. However, similar compounds like “2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol” have a molecular weight of 143.11, and they are liquid at room temperature2. The density is 1.611 g/mL at 25 °C, and the storage temperature is 2-8°C2.Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Cyclobutane derivatives, including those with trifluoromethyl groups, are of significant interest due to their unique chemical properties and potential applications in medicinal chemistry and material science. Radchenko et al. (2009) discuss the synthesis of trifluoromethyl-substituted analogues of 1-amino-cyclobutane-1-carboxylic acid, highlighting the transformation of the acid moiety into the trifluoromethyl group as a key step in their synthesis (Radchenko et al., 2009). This process showcases the methods to introduce fluorine-containing groups into cyclobutane rings, which can influence the physical, chemical, and biological properties of these compounds.
Application in Peptide Synthesis
The incorporation of cyclobutane amino acids into peptides represents an innovative approach to modifying peptide structure and function. Izquierdo et al. (2002) describe the stereodivergent syntheses of the first bis(cyclobutane) β-dipeptides, illustrating the potential of cyclobutane derivatives to act as building blocks for the development of novel peptides with unique structural characteristics (Izquierdo et al., 2002). These compounds can lead to the creation of peptides with enhanced stability, specificity, and biological activity, offering new possibilities in drug development and biomaterials.
Material Science and Catalysis
The exploration of cyclobutane derivatives in material science and catalysis opens new avenues for the development of advanced materials and efficient catalytic processes. Yao and Shi (2007) demonstrate the Lewis acid-catalyzed cascade construction of functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives, indicating the versatility of cyclobutane derivatives in synthetic chemistry and their potential applications in creating novel materials with tailored properties (Yao & Shi, 2007).
Safety And Hazards
The safety and hazards of “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol” are not fully known. However, similar compounds like “2-[(2,2,2-trifluoroethyl)amino]ethan-1-ol” have been classified with hazard statements H226, H302, H312, H314, H332, H335, indicating that they are flammable, harmful if swallowed, harmful in contact with skin, causes severe skin burns and eye damage, harmful if inhaled, and may cause respiratory irritation2.
Direcciones Futuras
The future directions for the study and application of “1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol” are not clear due to the lack of available information. However, given its unique structure, it could be of interest in various fields of research, including medicinal chemistry, materials science, and environmental science. Further studies are needed to explore its potential applications and understand its properties better.
Propiedades
IUPAC Name |
1-[(2,2,2-trifluoroethylamino)methyl]cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)5-11-4-6(12)2-1-3-6/h11-12H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBIXDXAMXWJFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNCC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[(2,2,2-Trifluoroethyl)amino]methyl}cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



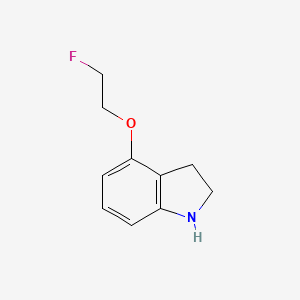
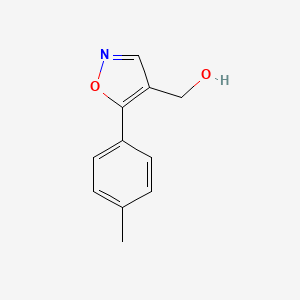
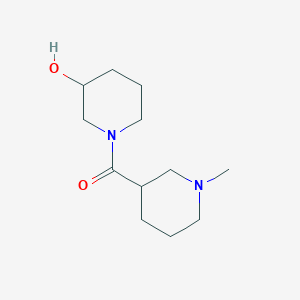
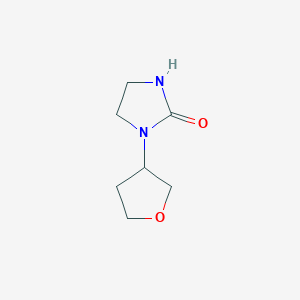
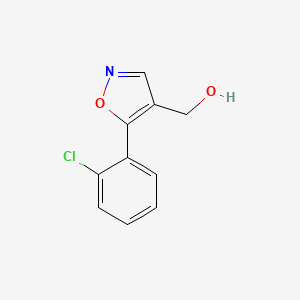
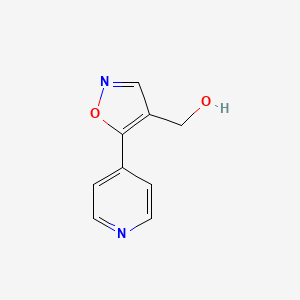
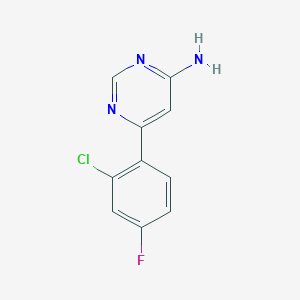
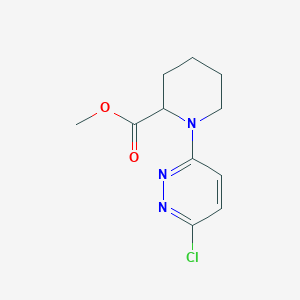
amine](/img/structure/B1475484.png)
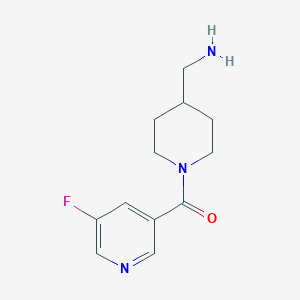
![1-{[(5-Hydroxypentyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475486.png)
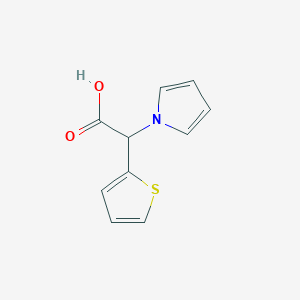
![2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine](/img/structure/B1475488.png)
